Secretin (human)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

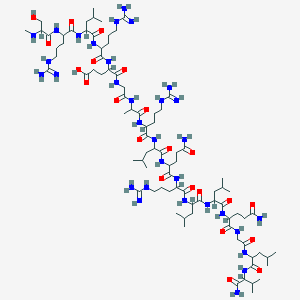

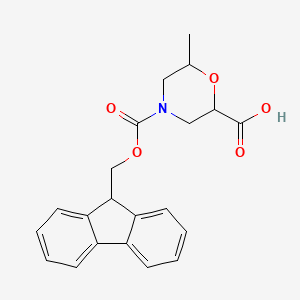

Secretin (human) is a peptide hormone composed of 27 amino acids. It was first discovered in 1902 by British physiologists Sir William M. Bayliss and Ernest H. Starling. Secretin is primarily produced in the S cells of the duodenum, a part of the small intestine. It plays a crucial role in regulating the pH of the duodenum by stimulating the secretion of bicarbonate from the pancreas and inhibiting gastric acid secretion from the stomach .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of secretin (human) involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each cycle involving deprotection and coupling steps. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of secretin (human) typically involves recombinant DNA technology. The gene encoding secretin is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli or yeast. The host organism produces secretin, which is subsequently purified through a series of chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Secretin (human) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions

Common reagents used in the synthesis and analysis of secretin include trifluoroacetic acid (TFA) for deprotection, and various coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in SPPS .

Major Products Formed

The major product formed from the synthesis of secretin is the peptide itself. During enzymatic degradation, smaller peptide fragments and individual amino acids are produced .

Aplicaciones Científicas De Investigación

Secretin (human) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studies of peptide synthesis and folding.

Biology: Investigated for its role in regulating digestive processes and water homeostasis.

Industry: Applied in the development of diagnostic tests and therapeutic agents

Mecanismo De Acción

Secretin exerts its effects by binding to the secretin receptor, a G protein-coupled receptor located on the surface of target cells in the pancreas, stomach, and liver. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, stimulates the secretion of bicarbonate from pancreatic duct cells and inhibits gastric acid secretion from parietal cells in the stomach .

Comparación Con Compuestos Similares

Secretin belongs to a family of structurally similar hormones, including:

Glucagon: Regulates glucose metabolism.

Vasoactive Intestinal Peptide (VIP): Involved in smooth muscle relaxation and water secretion.

Gastric Inhibitory Polypeptide (GIP): Stimulates insulin secretion.

Growth Hormone-Releasing Hormone (GHRH): Stimulates the release of growth hormone

Secretin is unique in its primary role of regulating the pH of the duodenum and its dual function as both a digestive hormone and a neuropeptide .

Propiedades

IUPAC Name |

5-[[2-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[5-carbamimidamido-2-[[2-[[5-carbamimidamido-2-[[3-hydroxy-2-(methylamino)propanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H156N32O22/c1-41(2)33-55(80(138)117-66(46(11)12)67(88)125)105-64(122)39-103-69(127)52(23-26-61(86)119)111-77(135)58(36-44(7)8)116-79(137)59(37-45(9)10)115-73(131)50(21-17-31-100-84(93)94)107-75(133)54(24-27-62(87)120)112-78(136)57(35-43(5)6)113-72(130)48(19-15-29-98-82(89)90)106-68(126)47(13)104-63(121)38-102-70(128)53(25-28-65(123)124)110-71(129)49(20-16-30-99-83(91)92)108-76(134)56(34-42(3)4)114-74(132)51(22-18-32-101-85(95)96)109-81(139)60(40-118)97-14/h41-60,66,97,118H,15-40H2,1-14H3,(H2,86,119)(H2,87,120)(H2,88,125)(H,102,128)(H,103,127)(H,104,121)(H,105,122)(H,106,126)(H,107,133)(H,108,134)(H,109,139)(H,110,129)(H,111,135)(H,112,136)(H,113,130)(H,114,132)(H,115,131)(H,116,137)(H,117,138)(H,123,124)(H4,89,90,98)(H4,91,92,99)(H4,93,94,100)(H4,95,96,101) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYKXQNDELMKIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H156N32O22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1978.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepin-3-Yl)Methyl)Pyridazin-3-Amine](/img/structure/B8262114.png)

![N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-6-Methylpyridazin-3-Amine](/img/structure/B8262118.png)

![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)

![N-(Cyclopropylmethyl)-1-isopropyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262124.png)

![N-[(1R)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B8262181.png)

![4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;phosphoric acid](/img/structure/B8262190.png)